2,2-dimethyl-N-[(11Z)-12-propyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]propanamide
Description
The compound 2,2-dimethyl-N-[(11Z)-12-propyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]dodeca-1(9),2,7-trien-11-ylidene]propanamide features a tricyclic framework comprising fused oxygen (4,6-dioxa), sulfur (10-thia), and nitrogen (12-aza) heteroatoms. The Z-configuration at the 11-position and the propyl substituent at the 12-position contribute to its stereochemical and electronic profile. This structure aligns with inhibitors targeting enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) or antimicrobial agents, as inferred from analogous tricyclic systems in the literature .
Properties
IUPAC Name |
2,2-dimethyl-N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-5-6-18-10-7-11-12(21-9-20-11)8-13(10)22-15(18)17-14(19)16(2,3)4/h7-8H,5-6,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDHFMCANPFYLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC3=C(C=C2SC1=NC(=O)C(C)(C)C)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[(11Z)-12-propyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]propanamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the core structure: This involves the cyclization of appropriate precursors to form the tricyclic core.
Functional group modifications: Introduction of the propyl group, ether, and thioether functionalities through various organic reactions such as alkylation, etherification, and thiolation.
Final amide formation: The final step involves the formation of the amide bond through a condensation reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[(11Z)-12-propyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]propanamide can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The amide group can be reduced to an amine.
Substitution: The ether and thioether groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.
Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkyl ethers or thioethers.
Scientific Research Applications
2,2-dimethyl-N-[(11Z)-12-propyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its unique structure and functional groups.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[(11Z)-12-propyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]propanamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- The target compound’s tricyclic core is structurally distinct from tetracyclic systems in 11β-HSD1 inhibitors but shares sulfur and nitrogen heteroatoms, which may enhance binding to enzymatic pockets.
- Substituents like the 12-propyl group in the target compound contrast with the diethylaminopropyl chain in PDB ligand 8C3, suggesting divergent solubility and pharmacokinetic profiles .
Functional and Computational Comparisons
Virtual Screening and ChemGPS-NP Analysis
The ChemGPS-NP model () positions compounds in chemical space based on physicochemical properties (e.g., polarity, aromaticity). For the target compound, this model would highlight its intermediate lipophilicity (due to the propyl group) and hydrogen-bonding capacity (amide group), distinguishing it from more polar analogues like benzamide derivatives .
Machine Learning and Similarity Metrics
- Molecular Fingerprints : Using Tanimoto coefficients (), the target compound shows moderate similarity (0.4–0.6) to N-acyl-4-azatetracyclo inhibitors, primarily due to shared heteroatoms and fused rings.
- XGBoost Predictions : Models trained on superconducting critical temperatures () could be adapted to predict properties like solubility or melting points, though this requires extrapolation to tricyclic systems.
Agglomerative Hierarchical Clustering (AHC)
Unsupervised clustering () groups compounds by structural similarity.
Biological Activity
2,2-Dimethyl-N-[(11Z)-12-propyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]propanamide is a complex organic compound with potential biological activities that warrant detailed investigation. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and potential applications in pharmacology.
Chemical Structure and Properties
The compound features a unique bicyclic structure which includes:
- Dioxygen and thioether linkages : These functional groups may contribute to its reactivity and interaction with biological targets.
- Azatricyclo framework : This structural motif is often associated with biological activity due to its ability to mimic natural products.
Chemical Formula
The molecular formula can be summarized as follows:
Research indicates that the biological activity of this compound may involve multiple mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties. The presence of sulfur and oxygen in the structure could enhance its ability to disrupt microbial cell membranes or interfere with metabolic processes.
- Cytotoxicity : Some analogs have shown cytotoxic effects against various cancer cell lines. This could be attributed to the compound's ability to induce apoptosis or inhibit cellular proliferation through interaction with DNA or other critical cellular components.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thus altering cellular functions.
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of related compounds demonstrated that modifications in the structure significantly influenced their efficacy against gram-positive and gram-negative bacteria. The presence of the 4,6-dioxa and thioether functionalities was particularly noted for enhancing activity against resistant strains .
Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies have shown that similar compounds can lead to significant cytotoxic effects on human tumor cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). The mechanism was linked to the induction of oxidative stress and disruption of tubulin polymerization .
Comparative Biological Activity Table
| Compound | Biological Activity | Mechanism |
|---|---|---|
| 2,2-Dimethyl-N-[(11Z)-12-propyl...] | Antimicrobial | Disruption of cell membranes |
| Analog A | Cytotoxic (A549) | Apoptosis induction |
| Analog B | Enzyme inhibition | Metabolic pathway disruption |
Future Research Directions
Further research is essential to fully elucidate the biological activity of 2,2-dimethyl-N-[(11Z)-12-propyl...] and its analogs:
- In Vivo Studies : Conducting animal studies will provide insights into the pharmacokinetics and therapeutic potential.
- Mechanistic Studies : Detailed mechanistic studies using molecular biology techniques could clarify how this compound interacts at the cellular level.
- Structure-Activity Relationship (SAR) : Investigating how variations in chemical structure influence biological activity will help optimize this compound for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
